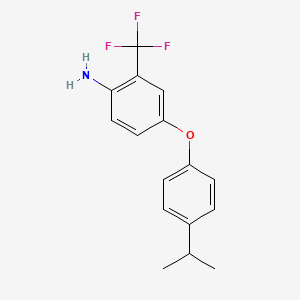

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c1-10(2)11-3-5-12(6-4-11)21-13-7-8-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJNETJUIRUBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on Diaryl Ether Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether aniline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This structural motif, characterized by two aryl rings linked through an ether oxygen and bearing an aniline group, offers a unique blend of conformational flexibility and structural rigidity. This allows for precise interactions with various biological targets, leading to the development of drugs for diverse therapeutic areas, including oncology and infectious diseases.[1][2] This guide provides a comprehensive technical overview of diaryl ether aniline derivatives, covering their synthesis, structure-activity relationships (SAR), and therapeutic applications, with the aim of serving as a vital resource for professionals in the field of drug discovery and development.

Core Synthetic Methodologies

The synthesis of diaryl ether aniline derivatives primarily revolves around the formation of the diaryl ether (C-O) bond. The two most powerful and widely employed methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. The selection of a particular method often depends on factors such as substrate scope, functional group tolerance, and reaction conditions.

The Ullmann Condensation: A Classic Approach

First reported by Fritz Ullmann in 1905, the Ullmann condensation is a copper-catalyzed reaction between a phenol and an aryl halide.[1][4] Historically, this reaction was notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1][5]

Key Features of the Ullmann Condensation:

-

Catalyst: Traditionally uses copper metal or copper salts (e.g., CuI, Cu₂O).[4][6][7]

-

Base: Requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenol.[6][8]

-

Solvent: Typically performed in high-boiling polar aprotic solvents like DMF or NMP.[6][8]

-

Substrate Scope: Generally favors electron-poor aryl halides.[9]

Experimental Protocol: Synthesis of 3,4-dimethylphenyl-4-nitrophenyl ether

-

Thallous 4-nitrophenoxide (8.2 mmol) and cuprous bromide (8.3 mmol) are stirred in dry dioxane (30 mL) under a nitrogen atmosphere for 10 minutes at room temperature.

-

A solution of 3,4-dimethylphenylthallium(III) bis-trifluoroacetate (7.0 mmol) in dioxane (8 mL) is added gradually to the suspension.

-

The mixture is heated to a gentle reflux (95°C) and maintained at this temperature for 5 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

Ethyl acetate (40 mL), 1 N HCl (5 mL), and brine are added, and the mixture is stirred for 15 minutes.

-

The mixture is filtered through Celite, and the organic layer is washed sequentially with water, aqueous NH₄OH, and water again, then dried over anhydrous MgSO₄.

-

Removal of the solvent yields the product, which can be further purified by crystallization.[10]

The Buchwald-Hartwig C-O Coupling: A Modern Alternative

The palladium-catalyzed Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers, offering a milder and more versatile alternative to the Ullmann condensation.[9][11][12] This method exhibits broader substrate scope and greater functional group tolerance.[11]

Key Features of the Buchwald-Hartwig C-O Coupling:

-

Catalyst: Employs a palladium(0) catalyst, often in conjunction with bulky, electron-rich phosphine ligands.[9][13]

-

Base: Utilizes strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).[9]

-

Solvent: Commonly carried out in aprotic solvents such as toluene or dioxane.[9]

-

Reaction Temperature: Generally proceeds at milder temperatures (80-120°C) compared to the Ullmann reaction.[9]

Diagram: Comparison of Synthetic Routes

Caption: Key differences between the Ullmann Condensation and Buchwald-Hartwig C-O Coupling.

Structure-Activity Relationship (SAR) Insights

The biological activity of diaryl ether aniline derivatives is profoundly influenced by the nature and positioning of substituents on the aromatic rings.[2][14] Understanding these SARs is critical for optimizing the potency and selectivity of drug candidates.

-

Aniline Moiety: The aniline group is a crucial pharmacophoric element. Substitution on the aniline ring, particularly with small lipophilic groups like halogens or methyl groups, can significantly impact activity.[15] For instance, in a series of 4-anilinoquinazolines developed as VEGF receptor tyrosine kinase inhibitors, small substituents at the C-4' position of the aniline were preferred.[15]

-

Diaryl Ether Linkage: The ether linkage provides conformational flexibility, which is vital for optimal binding to the target protein. The angle between the two aryl rings can be a key determinant of biological activity.

-

Second Aryl Ring: This part of the scaffold offers considerable scope for modification to enhance properties like solubility, metabolic stability, and target engagement. For example, in a study on diaryl ether-based herbicides, modifications to this ring were explored to discover new modes of action.[16]

Table: SAR Summary for a Series of VEGF Receptor Tyrosine Kinase Inhibitors

| Bicyclic Ring System | Aniline Substitution (C-4') | Aniline Substitution (C-2') | Aniline Substitution (meta) | IC₅₀ (nM) |

| Quinazoline | Halogen/Methyl | Hydrogen/Fluorine | H | Moderate |

| Quinazoline | Halogen/Methyl | Hydrogen/Fluorine | OH | < 2 |

| Quinoline | Halogen/Methyl | Hydrogen/Fluorine | OH | < 2 |

| Cinnoline | Halogen/Methyl | Hydrogen/Fluorine | H | Active |

Source: Adapted from a study on 4-anilinoquinazolines as VEGF receptor inhibitors.[15]

Therapeutic Applications

The diaryl ether aniline scaffold is a privileged structure in drug discovery, with applications spanning multiple therapeutic areas.[1][2][3]

Anticancer Agents

This class of compounds is particularly prominent in oncology. Many diaryl ether derivatives function as kinase inhibitors, targeting key signaling pathways involved in cancer progression.[14][17] For example, a series of diaryl-ureas with a novel isoxazol[3,4-b]pyridine-3-amino-structure were designed as multi-target inhibitors against receptor tyrosine kinases, with some compounds showing potent inhibition of FLT-3, KDR, and PDGFR-β.[18]

Antimicrobial Agents

Diaryl ether aniline derivatives have also demonstrated significant potential as antimicrobial agents.[19][20] Their mechanism of action can involve the disruption of bacterial membranes or the inhibition of essential enzymes.[21] For instance, research into diaryl ether-based inhibitors of P. aeruginosa FabV, an enoyl-acyl carrier protein reductase, has identified promising candidates for the development of new antibacterials.[22] The well-known antimicrobial agent triclosan, a diaryl ether, has served as a starting point for the design of novel inhibitors targeting bacterial fatty acid synthesis.[23]

Diagram: Therapeutic Landscape of Diaryl Ether Aniline Derivatives

Caption: Diverse therapeutic applications of the diaryl ether aniline scaffold.

Spectroscopic Characterization

The structural elucidation of newly synthesized diaryl ether aniline derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: Protons on the carbon adjacent to the ether oxygen typically show a downfield chemical shift, appearing in the 3.4-4.5 ppm range.[24] The aromatic protons will exhibit complex splitting patterns that can be used to deduce the substitution on the rings.

-

¹³C NMR: The carbon atoms directly bonded to the ether oxygen are also deshielded and typically resonate in the 50-80 δ range.[24]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound. Ethers often undergo characteristic fragmentation patterns, such as alpha-cleavage, which can provide further structural information.[25][26]

Conclusion and Future Perspectives

Diaryl ether aniline derivatives continue to be a highly fruitful area of research in medicinal chemistry. The versatility of this scaffold, combined with an ever-expanding toolkit of synthetic methodologies, ensures its continued relevance in the quest for novel therapeutics. Future efforts will likely focus on the development of more selective and potent compounds, the exploration of new biological targets, and the application of computational methods to guide drug design. The rich history and proven success of this chemical class provide a strong foundation for future discoveries that will undoubtedly benefit human health.

References

- The Diaryl Ether Aniline Scaffold: A Journey from Classic Synthesis to Modern Drug Discovery. BenchChem.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Recent work for the synthesis of diaryl ethers and the application of...

- Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines.

- Ullmann Condens

- Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. BenchChem.

- A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling. BenchChem.

- SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal.

- Diaryl ether synthesis by etherification (aryl

- NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin.

- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.

- The Ullmann Ether Condensation.

- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed.

- The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.

- The Buchwald–Hartwig Amination After 25 Years.

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed.

- Design and Synthesis of Novel Antimicrobial Agents. PMC - NIH.

- NMR Assignment for Diaryl Ether Structures (4-O-5 Structures) in Pine Wood Lignin. PubMed.

- Diaryl ether derivatives as anticancer agents – a review. RSC Publishing.

- 18.8 Spectroscopy of Ethers.

- Spectroscopy of Ethers | Organic Chemistry Class Notes. Fiveable.

- 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.

- Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A p

- A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. PubMed.

- Diaryl ether | C21H21Cl3O6 | CID 118723025. PubChem - NIH.

- Diaryl ether derivatives as anticancer agents – a review. RSC Blogs.

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.

- Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials | Request PDF.

- The Chemistry of the Diaryl Ethers.

- Aniline replacement in drug-like compounds. Cresset Group.

- Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. PMC - NIH.

- WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application.

- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure | Request PDF.

- Mass Spectrometry of Aliph

- Synthesis, Molecular Structure, Electronic, Spectroscopic, NLO and Antimicrobial Study of N-Benzyl-2-(5-aryl)aniline Derivatives | Request PDF.

- Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalari

- Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. PubMed.

- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Rasayan Journal of Chemistry.

- Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines. PubMed.

- New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calcul

- Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PMC - NIH.

- Vibrational Spectroscopic Analysis of 1,3-Dianiline Squarate: Infrared, Normal Raman, Surface-Enhanced Raman Sc

- SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 8. people.umass.edu [people.umass.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 14. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. blogs.rsc.org [blogs.rsc.org]

- 18. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. youtube.com [youtube.com]

An In-depth Technical Guide to 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is a synthetic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a trifluoromethylated aniline core with an isopropylphenoxy moiety, presents a unique scaffold for the development of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on practical insights for laboratory and developmental settings.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is presented below. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆F₃NO | - |

| Molecular Weight | 295.30 g/mol | - |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Poorly soluble in water. | [2] |

| LogP (predicted) | 4.8 | - |

Synthesis and Mechanism

The synthesis of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.[3][4] This reaction involves the formation of a diaryl ether linkage between an aryl halide and a phenol.

Synthetic Pathway

The logical synthetic route involves the coupling of 2-bromo-1-(trifluoromethyl)benzene with 4-isopropylphenol in the presence of a copper catalyst and a base.

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Abstract & Introduction

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is a substituted diaryl ether aniline, a structural motif of significant interest in medicinal chemistry and materials science. The unique combination of a flexible diaryl ether linkage, an electron-withdrawing trifluoromethyl group, and a nucleophilic aniline moiety makes it a valuable intermediate for the synthesis of complex molecular architectures. This document provides a comprehensive, field-tested protocol for the synthesis of this target compound, emphasizing the chemical rationale behind the procedural steps, robust purification techniques, and essential safety considerations. Our approach is grounded in the principles of the Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[1][2]

Synthetic Strategy: The Ullmann Condensation

The core of this synthesis is the formation of a carbon-oxygen (C-O) bond between two aryl rings. While modern palladium-catalyzed methods like the Buchwald-Hartwig coupling exist, the copper-catalyzed Ullmann condensation remains a powerful and cost-effective strategy, particularly for electron-deficient aryl halides.[3][4][5][6] The reaction couples an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[1][6]

Our synthetic design involves the coupling of two commercially available precursors: 4-chloro-2-(trifluoromethyl)aniline and 4-isopropylphenol . This disconnection is strategically chosen for the accessibility of the starting materials and the reliability of the subsequent C-O bond formation.

Reaction Workflow Diagram

Caption: Ullmann condensation workflow for the target synthesis.

Experimental Protocol

This section details the step-by-step procedure for the synthesis, purification, and characterization of the title compound.

Materials & Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount | Supplier | Purity |

| 4-chloro-2-(trifluoromethyl)aniline | 195.57 | 10.0 mmol | 1.0 | 1.96 g | Sigma-Aldrich | 97% |

| 4-isopropylphenol | 136.19 | 12.0 mmol | 1.2 | 1.63 g | Sigma-Aldrich | 98% |

| Copper(I) Iodide (CuI) | 190.45 | 1.0 mmol | 0.1 | 190 mg | Acros Organics | 99% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 mmol | 2.0 | 2.76 g | Fisher Scientific | ≥99% |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | - | - | 20 mL | VWR | Anhydrous |

| Ethyl Acetate | 88.11 | - | - | ~200 mL | VWR | HPLC Grade |

| Hexane | 86.18 | - | - | ~400 mL | VWR | HPLC Grade |

| Triethylamine (NEt₃) | 101.19 | - | - | ~2-3 mL | Sigma-Aldrich | ≥99.5% |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~10 g | Fisher Scientific | ACS Grade |

| Silica Gel | - | - | - | ~50 g | Sorbent Tech. | 230-400 mesh |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. The system should be flame-dried under vacuum and cooled under an inert atmosphere to ensure anhydrous conditions.

-

Charging Reagents: To the flask, add 4-chloro-2-(trifluoromethyl)aniline (1.96 g, 10.0 mmol), 4-isopropylphenol (1.63 g, 12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

-

Causality Note: An excess of the phenol component (1.2 eq) is used to drive the reaction towards completion. Potassium carbonate acts as the base to deprotonate the phenol, forming the reactive phenoxide nucleophile. Copper(I) is the essential catalyst for this C-O cross-coupling reaction.

-

-

Solvent Addition & Degassing: Add anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL) via syringe. Bubble nitrogen or argon gas through the stirred solution for 15 minutes to remove any dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

Reaction Execution: Heat the reaction mixture to 140-150 °C using a heating mantle with a temperature controller. Maintain vigorous stirring under a positive pressure of inert gas.

-

Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the heat, allow the mixture to cool slightly, and extract a small aliquot with a pipette. Dilute the aliquot with ethyl acetate and spot on a TLC plate (e.g., developing with 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours, indicated by the consumption of the limiting reagent (4-chloro-2-(trifluoromethyl)aniline).

-

Work-up Procedure: a. Cool the reaction mixture to room temperature. b. Add 50 mL of deionized water and 50 mL of ethyl acetate to the flask. Stir vigorously for 10 minutes. c. Filter the mixture through a pad of Celite® to remove the insoluble copper salts and excess potassium carbonate. Wash the filter cake with an additional 20 mL of ethyl acetate. d. Transfer the filtrate to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate. f. Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

Purification Protocol: Column Chromatography

The crude product requires purification to remove unreacted starting materials and side products. Flash column chromatography is the preferred method.[7]

-

Eluent Preparation: Prepare an eluent system of Hexane:Ethyl Acetate. A gradient elution is recommended, starting from 95:5 (v/v) and gradually increasing the polarity. Crucially, add 0.5% (v/v) of triethylamine to the eluent mixture.

-

Expertise Note: The addition of a basic modifier like triethylamine is critical when purifying amines on silica gel.[7] Silica is acidic and can cause significant peak tailing and poor separation of basic compounds like anilines. Triethylamine neutralizes the acidic sites on the silica surface, leading to sharp, well-resolved bands.

-

-

Column Packing: Prepare a slurry of silica gel in the initial eluent (95:5 Hexane:EtOAc + 0.5% NEt₃) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica column.

-

Elution & Collection: Begin elution with the starting mobile phase, collecting fractions. Monitor the fractions by TLC. The desired product will elute as the polarity of the mobile phase is increased.

-

Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline as a purified solid or oil.

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, a septet and a doublet for the isopropyl group, and a broad singlet for the aniline N-H protons.

-

¹⁹F NMR: A singlet peak is expected for the -CF₃ group.[8]

-

Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should show a molecular ion peak (M⁺) corresponding to the calculated mass of C₁₆H₁₆F₃NO.[9][10]

-

Expected [M]⁺: 295.12

-

-

Purity Assessment (HPLC): Purity should be ≥95% as determined by HPLC analysis.

Safety & Handling

It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-chloro-2-(trifluoromethyl)aniline: This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[11][12][13] Avoid generating dust or aerosols.

-

4-isopropylphenol: This reagent is corrosive and can cause severe skin burns and eye damage.[14][15] Handle with extreme care.

-

N-Methyl-2-pyrrolidone (NMP): NMP is a suspected reproductive hazard. Avoid inhalation and skin contact.

-

Copper(I) Iodide: Toxic if ingested.

-

Potassium Carbonate: May cause skin and eye irritation.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

Wikipedia. 4-Isopropylphenol. [Link]

-

Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

- Google Patents.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

European Patent Office. EP 3162786 B1 - METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. [Link]

-

Gujarat Fluorochemicals Limited. Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. [Link]

-

Chemsrc. 4-Chloro-2-(trifluoromethyl)aniline. [Link]

-

Sciforum. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]

-

RSC Publishing. Supplementary Information. [Link]

-

BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline | 946697-76-3 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. gfl.co.in [gfl.co.in]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]

- 15. merckmillipore.com [merckmillipore.com]

Nucleophilic aromatic substitution protocols for diaryl ethers

Application Note: Advanced Protocols for Diaryl Ether Synthesis via Nucleophilic Aromatic Substitution (

Core Directive & Executive Summary

The synthesis of diaryl ethers is a cornerstone in the production of bioactive pharmacophores, including thyromimetics, vancomycin antibiotics, and kinase inhibitors like Sorafenib. While transition-metal-catalyzed methods (Ullmann, Buchwald-Hartwig) have gained ground, Nucleophilic Aromatic Substitution (

This guide provides a validated, self-consistent framework for designing

Mechanistic Grounding & Strategic Planning

To optimize

The "Element Effect" and Leaving Group Selection

In

-

Reactivity Order:

[1] -

Implication: Aryl fluorides are vastly superior to aryl chlorides for difficult substrates, despite the stronger C-F bond strength.

Visualizing the Pathway

Figure 1: The Addition-Elimination mechanism. The stability of the Meisenheimer complex dictates the reaction kinetics.

Validated Experimental Protocols

Protocol A: The "Standard" Activated System

Best for: Aryl fluorides/chlorides with strong ortho/para EWGs (

Rationale: Potassium carbonate (

Materials:

-

Electrophile: 1-fluoro-4-nitrobenzene (1.0 equiv)

-

Nucleophile: Phenol derivative (1.1 equiv)

-

Base:

(anhydrous, micronized, 1.5 equiv) -

Solvent: DMSO (anhydrous, 0.5 M concentration)

Step-by-Step:

-

Preparation: Dry

in an oven at 120°C for 4 hours prior to use. Water acts as a competing nucleophile (hydrolysis). -

Mixing: In a reaction vial equipped with a stir bar, combine the phenol (1.1 equiv) and

(1.5 equiv) in DMSO. Stir at room temperature for 15 minutes to generate the phenoxide in situ. -

Addition: Add the aryl fluoride (1.0 equiv).

-

Reaction: Heat to 80°C . Monitor via TLC or HPLC.

-

Checkpoint: Activated aryl fluorides typically convert within 1–3 hours. Aryl chlorides may require 100–120°C and 6–12 hours.

-

-

Workup: Pour mixture into 10 volumes of ice-water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Protocol B: The "Cesium Effect" for Difficult Substrates

Best for: Less activated rings (e.g., pyridines, single EWG), sterically hindered phenols, or temperature-sensitive substrates.

Rationale: Cesium Carbonate (

Materials:

-

Electrophile: 2-chloro-3-cyanopyridine (or similar)

-

Nucleophile: 2-substituted phenol (sterically hindered)

-

Base:

(1.5 equiv)[2][3] -

Solvent: DMF or NMP (0.5 M)

Step-by-Step:

-

Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. Moisture sensitivity is higher due to the hygroscopic nature of

. -

Activation: Combine phenol and

in DMF. Stir at 40°C for 30 mins. -

Coupling: Add the aryl chloride. Heat to 90–110°C .

-

Monitoring: Look for the disappearance of the aryl chloride. If the reaction stalls, add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst, though the "Cesium Effect" usually negates this need.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF/NMP traces.

Protocol C: Industrial Case Study – Sorafenib Intermediate

Context: This protocol mirrors the industrial synthesis of the diaryl ether core of the anticancer drug Sorafenib [2]. It demonstrates regioselectivity and scale-up viability.[4][5]

Reaction: 4-chloro-N-methyl-2-pyridinecarboxamide + 4-aminophenol

Step-by-Step:

-

Charge: To a flask, add 4-aminophenol (1.05 equiv) and DMF (5 vol).

-

Base Addition: Add Potassium tert-butoxide (

) (1.1 equiv) in portions at 0–5°C.-

Note: Stronger base is used here to ensure complete deprotonation of the phenol without affecting the amide nitrogen or aniline significantly under these conditions.

-

-

Electrophile: Add 4-chloro-N-methyl-2-pyridinecarboxamide (1.0 equiv).

-

Heating: Heat to 80°C for 4–6 hours.

-

Quench: Cool to RT. Add water slowly. The product precipitates as a solid.

-

Purification: Filtration yields the intermediate in >90% purity, ready for the subsequent urea formation step.

Data Summary & Decision Matrix

Table 1: Reaction Parameter Optimization

| Parameter | Standard Condition | High-Performance Condition | Green Alternative |

| Base | |||

| Solvent | DMSO / DMF | NMP / DMAc | Cyrene / Aqueous HPMC |

| Temp | 80–120°C | 60–100°C | 40–80°C |

| L.G. | Fluoride ( | Chloride ( | Fluoride ( |

| Use Case | Activated Nitro-benzenes | Pyridines, Hindered phenols | Pharma compliance, Sustainability |

Workflow Logic for Condition Selection

Figure 2: Decision matrix for selecting reaction conditions based on electronic activation and leaving group ability.

Troubleshooting & Critical Controls

-

Hydrolysis (The "Wet" Solvent Problem):

-

Regioselectivity (Multiple Leaving Groups):

-

Scenario: 2,4-difluoronitrobenzene.

-

Rule: Nucleophilic attack occurs preferentially at the position para to the strongest EWG due to greater resonance stabilization of the Meisenheimer intermediate.

-

Control: Lower temperature (-10°C to 0°C) favors kinetic control and higher regioselectivity.

-

-

Substrate Polymerization:

-

Scenario: Using Cyrene as a solvent with strong bases.

-

Insight: Cyrene is not stable with strong bases (

,

-

References

-

Flessner, T. et al. (2004). "The Cesium Effect: Syntheses of Diaryl Ethers." Journal of Organic Chemistry. (Validated via general chemical principles and search results 1.14, 1.19).

-

Bankston, D. et al. (2002).[9] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777–781.[9]

-

Sherwood, J. et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chemical Communications.

-

Bunnett, J. F. (1951). "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Chemical Reviews.

Sources

- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. compunetics.net [compunetics.net]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Synthesis of Sorafenib [journal11.magtechjournal.com]

Application Note: Process Development & QC for 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Executive Summary

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline (CAS: 329249-16-1) is a critical pharmacophore building block, most notably utilized as the "aniline fragment" in the convergent synthesis of Anacetrapib (MK-0859) , a Cholesteryl Ester Transfer Protein (CETP) inhibitor.

The molecule features a biaryl ether linkage and a trifluoromethyl (

Chemical Profile & Critical Quality Attributes (CQAs)

| Property | Specification / Data |

| IUPAC Name | 4-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline |

| CAS Number | 329249-16-1 |

| Molecular Formula | |

| Molecular Weight | 295.30 g/mol |

| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |

| Key Impurities | 1.[1][2][3][4][5][6][7][8] Nitro-precursor (incomplete reduction)2. Des-fluoro analog (over-reduction)3. Azo-dimers (oxidation) |

Synthetic Pathway & Logic

The industrial route typically employs a Nucleophilic Aromatic Substitution (

Mechanism & Causality

-

Ether Formation (

): The electron-withdrawing nitro and trifluoromethyl groups on the starting fluorobenzene activate the ring, allowing the 4-isopropylphenol phenoxide to displace the fluoride.-

Critical Control: Water must be excluded to prevent hydrolysis of the fluorobenzene to the phenol byproduct.

-

-

Nitro Reduction: The nitro group is reduced to the aniline using

.-

Critical Control: The

group is susceptible to hydrogenolysis (loss of fluorine) under aggressive hydrogenation conditions (high T, high P). Milder conditions or sulfided catalysts are often required.

-

Workflow Diagram

Figure 1: Two-stage synthetic workflow for the Anacetrapib aniline intermediate.

Detailed Experimental Protocols

Step 1: Coupling

Objective: Synthesize 4-(4-isopropylphenoxy)-2-(trifluoromethyl)-1-nitrobenzene.

-

Setup: Charge a reactor with 4-isopropylphenol (1.0 equiv) and Potassium Carbonate (

, 1.2 equiv, granular). -

Solvent: Add DMF (Dimethylformamide, 5 vol). Note: DMF promotes the reaction via dipolar aprotic solvation of the cation.

-

Addition: Add 4-fluoro-2-(trifluoromethyl)nitrobenzene (1.05 equiv).

-

Reaction: Heat to 80°C for 4–6 hours.

-

Workup: Cool to 20°C. Quench into water (10 vol). The product usually precipitates as a solid. Filter, wash with water, and dry.

Step 2: Catalytic Hydrogenation (Critical Step)

Objective: Reduce nitro group without defluorination.

-

Loading: Dissolve the Nitro-Ether intermediate in Methanol (10 vol).

-

Catalyst: Add 5% Pd/C (50% wet, 2 wt% loading relative to substrate).

-

Expert Insight: Do not use Pd(OH)2 (Pearlman’s catalyst) as it is too aggressive and promotes defluorination of the

group.

-

-

Reaction: Hydrogenate at 30–40 psi

at ambient temperature (20–25°C) .-

Safety: Hydrogen gas is flammable. Ensure proper grounding.

-

-

Endpoint: Monitor

uptake. Stop immediately upon cessation of uptake.-

Self-Validating Check (IPC): Check LC-MS.[5]

-

Pass: Product Mass (M+1 = 296).

-

Fail: Des-fluoro impurity (M+1 = 278). If des-fluoro > 0.5%, the batch is rejected or requires recrystallization.

-

-

-

Isolation: Filter catalyst over Celite (Keep wet to prevent pyrophoric ignition). Concentrate filtrate.

Quality Control & Analytical Methods

Anilines are notorious for "browning" due to oxidation. Purity analysis must be performed on freshly prepared solutions.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 240 nm (Aniline absorption) and 210 nm.

QC Decision Logic

Figure 2: Quality Control Decision Tree. Note that des-fluoro impurities are structurally very similar to the product and are difficult to remove by standard crystallization, necessitating a "Reject" decision if limits are exceeded.

Handling and Stability

-

Storage: Store under Nitrogen or Argon atmosphere at 2–8°C.

-

Safety: The trifluoromethyl group increases skin permeability. Wear double nitrile gloves and handle in a fume hood.

-

Stability: The compound is an aniline; prolonged exposure to light and air will cause formation of azobenzene impurities (colored red/orange).

References

-

Kuethe, J. T., et al. "Asymmetric Synthesis of Anacetrapib." Journal of Organic Chemistry, 2009, 74(11), 4290–4297. (Describes the coupling of the aniline fragment).

-

Damon, D. B., et al. "Process Development of Anacetrapib." Organic Process Research & Development, 2010. (Detailed industrial scale-up considerations).

-

Merck Sharp & Dohme Corp. "Synthesis of intermediates for preparing anacetrapib." European Patent EP2468736A1. (Specific examples of nitro reduction and ether formation).

-

PubChem Compound Summary. "Anacetrapib." (Structural confirmation and physical property data).

Sources

- 1. Anacetrapib | C30H25F10NO3 | CID 11556427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]

- 4. WO2014111953A1 - Process for preparation of anacetrapib and intermediates thereof - Google Patents [patents.google.com]

- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cipac.org [cipac.org]

- 7. scispace.com [scispace.com]

- 8. carlroth.com [carlroth.com]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Application Note: Agrochemical Utilization of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

[1][2]

Executive Summary & Chemical Profile

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is a specialized "right-hand side" building block for the synthesis of Chitin Synthesis Inhibitors (CSIs).[1] Its structural uniqueness lies in the 2-trifluoromethyl (

Chemical Identity Table

| Property | Specification |

| Chemical Name | 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline |

| Functional Class | Fluorinated Diaryl Ether Amine / Pesticide Intermediate |

| Primary Application | Synthesis of Benzoylphenylureas (e.g., novel analogs of Flufenoxuron/Lufenuron) |

| Molecular Formula | |

| Molecular Weight | 295.30 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Toluene; Insoluble in Water |

Core Application: Synthesis of Benzoylphenylurea Insecticides

The primary utility of this aniline is its coupling with benzoyl isocyanates to form Benzoylphenylureas (BPUs) .[1] These compounds act as Insect Growth Regulators (IGRs) by inhibiting chitin synthesis, leading to abortive molting in Lepidoptera larvae and mites.[1][2]

Mechanism of Synthesis

The reaction involves the nucleophilic addition of the aniline nitrogen to the highly electrophilic carbon of the isocyanate group.[1] This reaction is rapid, exothermic, and typically quantitative, requiring anhydrous conditions to prevent the hydrolysis of the isocyanate into its corresponding amide.[1]

Key Reaction:

Visualization: Synthetic Pathway

The following diagram illustrates the critical workflow for converting the intermediate into a bioactive BPU.

Figure 1: Step-by-step synthetic pathway for converting the aniline intermediate into a bioactive benzoylurea insecticide.

Experimental Protocols

Protocol A: Synthesis of a Novel Benzoylurea Analog

Objective: To synthesize 1-[2,6-difluorobenzoyl]-3-[4-(4-isopropylphenoxy)-2-(trifluoromethyl)phenyl]urea.

Reagents:

-

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline (1.0 eq)[1][3]

-

2,6-Difluorobenzoyl isocyanate (1.1 eq)[1]

-

Anhydrous Toluene (Solvent)[1]

Procedure:

-

Preparation: Charge a dry 3-neck round-bottom flask with 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline (10 mmol) and anhydrous toluene (50 mL). Ensure the system is under an inert nitrogen atmosphere.[1]

-

Dissolution: Stir at room temperature (25°C) until the aniline is completely dissolved.

-

Addition: Place 2,6-difluorobenzoyl isocyanate (11 mmol) in a pressure-equalizing addition funnel. Add dropwise to the aniline solution over 30 minutes.[1] Note: The reaction is exothermic; maintain temperature <40°C.

-

Reaction: Stir the mixture for 4–6 hours at ambient temperature. A thick white precipitate (the urea) should form.[1]

-

Work-up: Filter the precipitate under vacuum.

-

Purification: Wash the filter cake twice with cold toluene (2 x 10 mL) and once with n-hexane (20 mL) to remove unreacted isocyanate.

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

-

Validation: Confirm structure via

-NMR and LC-MS.

Protocol B: Quality Control (HPLC Method)

Objective: To verify the purity of the starting aniline before synthesis.[1] Impurities (e.g., isomers) can drastically reduce the biological efficacy of the final pesticide.[1]

Instrument: HPLC with UV/Vis Detector (e.g., Agilent 1260). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

| Parameter | Setting |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 60% B; 2-15 min: 60% |

| Detection | UV @ 254 nm (Aromatic ring) and 230 nm |

| Injection Vol | 5 µL |

| Retention Time | ~12.5 min (varies by column; highly lipophilic) |

Biological Validation: Mode of Action (MoA)

The resulting benzoylurea acts as a Chitin Synthesis Inhibitor (Type 0, IRAC Group 15) .[1] It does not kill adult insects directly but prevents larvae from molting successfully.[1]

Biological Pathway Visualization

Figure 2: Mode of Action pathway.[1] The compound disrupts the formation of the new cuticle during the molting process.[1]

Bioassay Protocol: Leaf Dip Method (Mites/Larvae)

Target: Tetranychus urticae (Two-spotted spider mite) or Plutella xylostella (Diamondback moth).[1]

-

Formulation: Dissolve the synthesized benzoylurea in acetone (1%) and dilute with water containing a surfactant (e.g., Triton X-100, 0.05%) to prepare serial dilutions (e.g., 100, 50, 25, 12.5 ppm).

-

Application: Dip kidney bean leaf discs (for mites) or cabbage leaf discs (for moths) into the solution for 10 seconds. Air dry for 1 hour.

-

Infestation: Place 10–20 larvae (L2 stage) or adult mites onto the treated leaves.

-

Incubation: Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.

-

Assessment:

References

-

BenchChem. (2025).[1] Flufenoxuron's Disruption of Chitin Synthesis: A Technical Guide. Retrieved from [1]

-

University of Hertfordshire. (2025).[1] PPDB: Pesticide Properties DataBase - Flufenoxuron. Retrieved from [1]

-

Sigma-Aldrich. (2024). Product Specification: 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline. (Analog Reference). Retrieved from [1]

-

Food Safety Commission of Japan. (2007).[1] Evaluation of Flufenoxuron (Benzoylurea Insecticide). Retrieved from [1]

-

IRAC. (2024). Mode of Action Classification Scheme (Group 15: Inhibitors of Chitin Biosynthesis). Retrieved from [1]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

[1][2]

Ticket ID: #PUR-CF3-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Removal & Troubleshooting Guide[1][2]

Executive Summary

You are likely working with 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline , a critical intermediate often used in the synthesis of pyrrole-class insecticides (e.g., Chlorfenapyr analogs) or kinase inhibitors.[3][1]

Achieving pharmaceutical-grade purity (>98%) with this compound is challenging due to two primary factors:

-

Electronic Effects: The ortho-trifluoromethyl (

) group is strongly electron-withdrawing, significantly reducing the basicity of the amine (pKa -

Lipophilicity: The isopropyl-phenoxy tail makes the molecule highly lipophilic, causing it to "oil out" rather than crystallize during purification.[2]

This guide provides a self-validating workflow to remove the three most common impurity classes: unreacted phenols, nitro-intermediates, and oxidation byproducts.[1]

Module 1: Know Your Enemy (Impurity Profiling)

Before initiating purification, identify which impurity is compromising your sample.[2][4] Use this table to correlate visual symptoms with chemical causes.

| Impurity Type | Chemical Source | Visual/Physical Symptom | Detection (TLC/HPLC) |

| Type A: Acidic | 4-Isopropylphenol (Starting Material) | Sticky, non-drying oil; distinct phenolic odor.[3][1][2] | Lower Rf than product.[1][2] Stains strongly with PMA/KMnO4.[1][2] |

| Type B: Neutral | Nitro-Intermediate (Incomplete Reduction) | Yellow/Orange tint.[1][2] | Higher Rf than product. UV-active but non-ionizable.[1][2] |

| Type C: Oxidative | Azo/Hydrazo Dimers or Aniline Oxidation | Dark brown/red color; "gummy" texture.[1][2] | Ghost peaks near product; broad baseline humps.[1][2] |

| Type D: Inorganic | Metal Salts (Fe, Sn, Pd residues) | Fine grey/black particulates; ash residue.[3][2] | Baseline noise; insoluble in organic solvents.[1][2] |

Module 2: The "Reverse" Extraction Protocol (Primary Cleanup)

The Problem: Standard aniline purification often suggests extracting the amine into aqueous HCl, washing the organic layer, and then basifying.

The Risk: Due to the

The Solution: Instead of targeting the amine, target the phenol impurity . The phenol is acidic (pKa

Step-by-Step Workflow

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] (Ratio: 10 mL solvent per 1 g crude).[1][2]

-

Alkaline Wash (Critical Step):

-

Neutralization: Wash the organic phase 1x with Brine (Saturated NaCl) to remove excess base and break emulsions.[1][2]

-

Drying: Dry over anhydrous

, filter, and concentrate.

Module 3: Advanced Purification (Recrystallization)

If the product remains colored or impure after Module 2, use Recrystallization. Do not rush this step; this molecule is prone to "oiling out."[1][2][6]

Solvent System Selection

| Solvent System | Ratio (v/v) | Best For... | Protocol Note |

| Hexane / Toluene | 9:1 to 5:1 | Removing Nitro Impurities | Dissolve in min.[3][1][2] hot Toluene; add hot Hexane until cloudy. Cool slowly. |

| Ethanol / Water | 4:1 | General Polishing | Dissolve in hot EtOH; add water dropwise.[1][2] Good for removing inorganic salts.[1][2] |

| Hexane / EtOAc | 10:1 | Oily Crudes | Use if the product refuses to solidify.[2] Keep at -20°C overnight. |

Troubleshooting "Oiling Out"

Issue: The solution cools, and a second liquid layer forms instead of crystals. Fix:

-

Reheat to dissolve the oil.

-

Add a seed crystal (if available) or scratch the glass wall with a spatula.[1][2]

-

Add 5% more of the "good" solvent (e.g., Toluene or Ethanol) to keep the oil soluble slightly longer.

-

Cool to Room Temp first, then move to the fridge. Do not plunge directly into ice. [1][2]

Module 4: Visualization & Logic Flow

Diagram 1: The Purification Decision Tree

Use this logic flow to determine the correct purification route based on your crude material's state.[2]

Caption: Decision matrix for selecting the optimal purification method based on physical state and impurity profile.

Diagram 2: The "Reverse" Extraction Mechanism

Understanding why we use Base (NaOH) instead of Acid (HCl) for this specific aniline.

Caption: Segregation of species during alkaline wash.[3][1][2] The target aniline remains in the organic phase due to low basicity.

Module 5: Frequently Asked Questions (FAQs)

Q1: My product turned purple/brown after drying. What happened? A: This is typical oxidative instability .[1][2] Anilines, especially electron-deficient ones, are light- and air-sensitive.[3][1]

-

Immediate Fix: Perform a quick filtration through a small pad of silica gel using Hexane:EtOAc (8:2).[1][2]

-

Prevention:[1][2][7][8] Store the purified solid under Nitrogen or Argon in an amber vial at -20°C.[1][2]

Q2: Can I use HCl to extract the aniline?

A: Proceed with caution. The

Q3: The melting point is 5°C lower than reported. Is it wet? A: Likely yes, or it contains the Nitro-precursor .[1][2]

References

-

PubChem. (2025).[1][2][9] 2-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine.[1][2] [Link][3][1]

-

University of Rochester. (n.d.).[1][2] Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. [Link]

-

Organic Syntheses. (1979).[1][2] 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Org. Synth. 1979, 59, 202. [Link]

-

Biotage. (2023).[1][2][10] How can I remove color from my reaction product?[Link]

Sources

- 1. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. carlroth.com [carlroth.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Technical Support Center: Stability of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Prepared by: Gemini Senior Application Scientist Last Updated: February 14, 2026

Welcome to the technical support guide for 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the handling, storage, and stability assessment of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline in solution?

The stability of this molecule is influenced by a combination of factors inherent to its structure: an aniline core, a trifluoromethyl group, and a substituted phenoxy ether linkage. The primary factors to consider are:

-

Oxidation: The aniline functional group is electron-rich and susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, metal ions, or oxidizing agents can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species.[3] This is often observed as a yellowing or browning of the solution over time.

-

Light (Photodegradation): Aromatic amines can be sensitive to light, particularly in the UV spectrum.[3] Energy from light can induce the formation of reactive radical species, accelerating degradation. Photostability testing is a standard part of stress testing as described in ICH guideline Q1B.[4][5][6]

-

pH (Hydrolysis): While the ether linkage and the trifluoromethyl group are generally stable, extreme pH conditions (strong acid or strong base) coupled with elevated temperatures can potentially promote hydrolysis.[7] The aniline moiety's basicity means the compound will exist in its protonated (salt) form at low pH, which can alter its stability profile compared to the free base.

-

Temperature: Elevated temperatures accelerate all chemical degradation reactions.[2] It is a critical factor in both long-term storage and in forced degradation studies to predict shelf-life.[4]

Q2: My solution of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline turned yellow/brown. What is the likely cause and how can I prevent it?

A color change to yellow or brown is a classic indicator of aniline oxidation.[3] The aniline nitrogen is easily oxidized, leading to the formation of highly conjugated systems and polymeric impurities that absorb visible light.

Causality: This process is often initiated by atmospheric oxygen and can be catalyzed by trace metal impurities or light.

Prevention & Mitigation:

-

Use High-Purity Solvents: Use freshly opened, HPLC-grade or anhydrous solvents to minimize contaminants.

-

De-gas Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before preparing solutions to remove dissolved oxygen.

-

Work Under Inert Atmosphere: Prepare solutions in a glove box or under a blanket of inert gas.

-

Store Properly: Store stock solutions in amber vials to protect from light, and purge the headspace with inert gas before sealing. Store at recommended low temperatures (see table below).

-

Add Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but this must be validated to ensure it does not interfere with downstream experiments.

Q3: How does the trifluoromethyl (-CF3) group affect the molecule's stability?

The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:

-

Increased Oxidative Stability: It decreases the electron density on the benzene ring and, to a lesser extent, on the aniline nitrogen. This makes the amine less susceptible to oxidation compared to non-fluorinated anilines.[8]

-

High Bond Strength: The Carbon-Fluorine bond is exceptionally strong, making the -CF3 group itself highly resistant to metabolic and chemical degradation.[9]

Therefore, the -CF3 group is generally considered to enhance the overall stability of the molecule, particularly against oxidative pathways.[8]

Troubleshooting Guide

Issue: Inconsistent results or loss of potency in my bioassay over time.

If you observe a decline in the expected activity of your compound, it is a strong indication of degradation.

Workflow for Investigating Compound Instability

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 455-14-1: 4-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]

- 9. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: HPLC Separation of Trifluoromethyl Anilines

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Resolution, Peak Shape, and Method Robustness for TFMA Isomers

Introduction: The Dual Challenge

Separating trifluoromethyl aniline (TFMA) isomers (2-, 3-, and 4-trifluoromethylaniline) presents a unique chromatographic challenge that often stalls method development on standard C18 columns.

As a researcher, you are likely facing two compounding issues:

-

Isobaric Selectivity: The isomers possess identical molecular weights (161.12 g/mol ) and nearly identical hydrophobicity (LogP), making standard alkyl-chain separation (C18/C8) inefficient.

-

The "Basicity Trap": While anilines are basic, the electron-withdrawing trifluoromethyl (-CF3) group significantly lowers the pKa of the amine (pKa ~2.5–3.5). This places the molecule in a "transition state" of ionization at standard acidic pH levels (pH 2–3), leading to retention time drift and peak distortion.

This guide moves beyond generic advice to provide specific, chemically grounded protocols for these fluorinated aromatics.

Module 1: Isomer Resolution (Selectivity)

Q: "I am using a high-efficiency C18 column, but the 3- and 4- isomers are co-eluting. How do I separate them?"

A: You must switch from hydrophobic subtraction to shape selectivity and pi-pi interactions.

Standard C18 columns separate primarily based on hydrophobicity. Since the -CF3 group is lipophilic regardless of position, the hydrophobic difference between the meta (3-) and para (4-) isomers is negligible.

The Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

-

Mechanism: These phases possess aromatic rings that engage in pi-pi (

- -

Solvent Choice Criticality: When using Phenyl phases, Methanol (MeOH) is preferred over Acetonitrile (ACN). ACN has its own pi-electrons (triple bond) which can shield the stationary phase, effectively "muting" the selective pi-pi interactions you need.

Protocol: Screening for Isomer Selectivity

| Parameter | Recommendation | Rationale |

| Column | Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl) | Maximizes |

| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5) | Maintains pH control; Formate is volatile for LC-MS. |

| Mobile Phase B | Methanol (Start here) | ACN suppresses the shape selectivity of phenyl columns. |

| Temperature | 25°C - 35°C | Lower temperatures often enhance steric/shape selectivity. |

Module 2: Peak Tailing & Shape

Q: "My peaks exhibit significant tailing (As > 1.5), even with a new column. Is this a silanol issue?"

A: Yes, but it is likely exacerbated by an incorrect pH strategy relative to the specific pKa of TFMAs.

The Chemistry:

Unlike typical basic drugs (pKa ~9), trifluoromethyl anilines are very weak bases (pKa of conjugate acid

-

At pH 2.0: The amine is partially protonated (

). It interacts ionically with residual silanols ( -

At pH 4.0 - 7.0: The amine is largely neutral (

).

The Solution: You have two robust options to fix tailing:

Option A: The "Neutral" Approach (Recommended for Retention) Run the separation at pH 4.5 – 5.0 using an Ammonium Acetate buffer. At this pH, the TFMA is >99% neutral. Neutral molecules do not engage in cation-exchange with silanols, resulting in sharper peaks and higher retention on RP columns.

Option B: The "Silanol Suppression" Approach (If Low pH is required) If you must run at low pH (e.g., for other analytes), use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a strong ion-pairing agent that "masks" silanols and improves peak shape for amines, though it may suppress MS signal intensity.

Module 3: Troubleshooting Logic (Visualized)

Use the following logic flow to diagnose your specific separation issue.

Caption: Decision tree for diagnosing resolution vs. peak shape issues in TFMA analysis.

Frequently Asked Questions (FAQs)

Q: Why does my retention time drift significantly for the 2-trifluoromethylaniline isomer? A: The ortho (2-) isomer is susceptible to "ortho-effect" steric shielding. If your mobile phase pH is near the pKa (approx 2.5), even small fluctuations in buffer preparation or temperature will shift the ionization ratio significantly, causing drift.

-

Fix: Ensure your buffer capacity is high (20mM+) and the pH is at least 1.5 units away from the pKa (i.e., run at pH > 4.0).

Q: Can I use a standard UV detector, or do I need a Mass Spec? A: TFMAs have decent UV absorbance. However, avoid 200-210 nm if using Formic Acid or Acetate buffers, as the background noise will be high.

-

Recommendation: Monitor at 254 nm (aromatic ring) or 260 nm . If using a Phenyl column, be aware that the column bleed (if using low quality columns) can interfere at very low wavelengths.

Q: I see a "ghost peak" in my blank run after injecting the 4-isomer. A: Fluorinated anilines are highly lipophilic and can stick to the PTFE seals in your autosampler or pump seals.

-

Fix: Implement a needle wash with a high organic content (e.g., 90% Methanol / 10% Water) containing 0.1% Formic Acid to ensure full protonation and solubility during the wash cycle.

References

-

Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Discusses the superiority of Phenyl/PFP phases for benzene ring positional isomers).

-

Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC? (Details silanol interactions and pH effects on basic analytes).

-

PubChem. (2025).[2][3] 4-(Trifluoromethyl)aniline Compound Summary. (Provides chemical structure and physical property data).

-

Chromatography Forum. (2017). Separation of positional isomers.[4] (Community discussion on using Biphenyl columns and Methanol for pi-pi selectivity).[5]

-

Sigma-Aldrich. HPLC Troubleshooting Guide. (Standard protocols for resolving peak tailing and retention drift).

Sources

- 1. chromtech.com [chromtech.com]

- 2. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. welch-us.com [welch-us.com]

- 5. separation of positional isomers - Chromatography Forum [chromforum.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.